molecular formula C14H17ClN2 B6149886 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine CAS No. 1284968-35-9

7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine

Cat. No.: B6149886
CAS No.: 1284968-35-9
M. Wt: 248.75 g/mol
InChI Key: YBJTZUHHCWIXAI-UHFFFAOYSA-N
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Description

7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is a chemical compound with the molecular formula C14H17ClN2 and a molecular weight of 248.76 g/mol . It is also known by its IUPAC name, 7-chloro-N-neopentyl-4-quinolinamine . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom at the 7th position and a neopentyl group at the nitrogen atom of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine typically involves the amination of 4,7-dichloroquinoline with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 4th position of the quinoline ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives, including this compound, have been shown to inhibit the enzyme glutathione reductase in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound may interact with other molecular targets, such as DNA or proteins, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is unique due to the presence of both the chlorine atom and the neopentyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1284968-35-9

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine

InChI

InChI=1S/C14H17ClN2/c1-14(2,3)9-17-12-6-7-16-13-8-10(15)4-5-11(12)13/h4-8H,9H2,1-3H3,(H,16,17)

InChI Key

YBJTZUHHCWIXAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=C2C=CC(=CC2=NC=C1)Cl

Purity

95

Origin of Product

United States

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